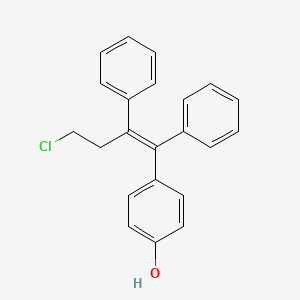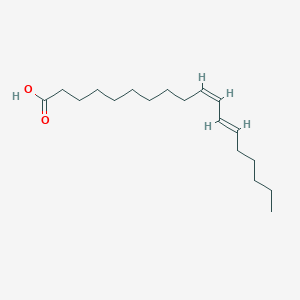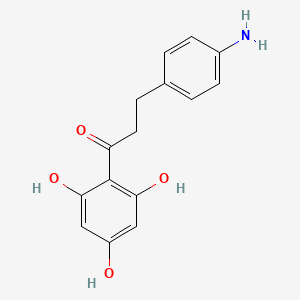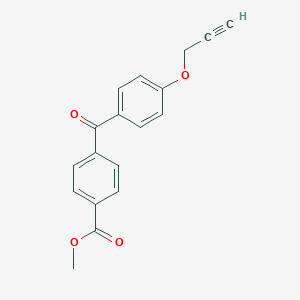![molecular formula C22H26O2 B1145212 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE CAS No. 17092-31-8](/img/no-structure.png)
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is also known as Cyproterone acetate . It has the empirical formula C24H29ClO4 . The CAS number is 427-51-0 . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular weight of this compound is 416.94 g/mol . The structure includes a cyclopropa group integrated into a pregnatriene dione structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 416.94 g/mol . It has the empirical formula C24H29ClO4 .Safety And Hazards
This compound is classified as having acute toxicity, both through inhalation (Category 4, H332) and dermal contact (Category 4, H312). It’s also classified as a suspected carcinogen (Category 2, H351) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
properties
CAS RN |
17092-31-8 |
|---|---|
Product Name |
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE |
Molecular Formula |
C22H26O2 |
Molecular Weight |
322.44 |
synonyms |
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






